molecular formula C13H22N2O3 B2927650 Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158749-85-9

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B2927650
CAS No.: 1158749-85-9
M. Wt: 254.33
InChI Key: OKTKWLDFMRBBTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many other compounds, it likely interacts with its targets to modulate their function, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 2-oxo-1,7-diazaspiro[4These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets

Preparation Methods

The synthesis of tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both tert-butyl and oxo functional groups, which contribute to its versatility in chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-6-13(9-15)7-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTKWLDFMRBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-85-9
Record name t-Butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
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